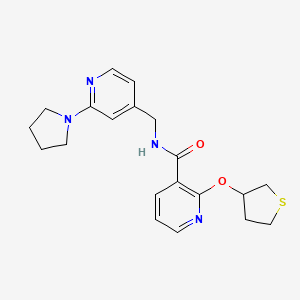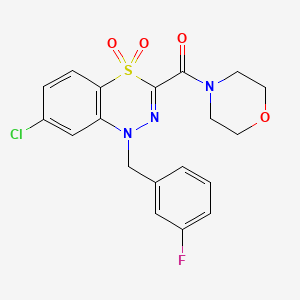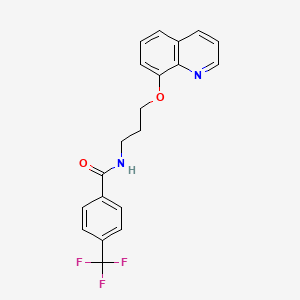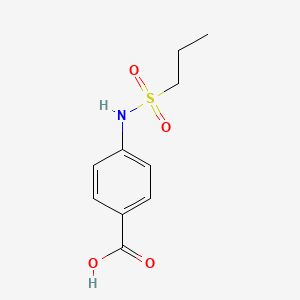![molecular formula C15H10ClF3N2 B2503299 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 321980-62-5](/img/structure/B2503299.png)
1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are a class of compounds with a wide range of biological activities and applications. The compound "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole" is a specific benzimidazole derivative that is not directly mentioned in the provided papers, but these papers discuss related compounds and their properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclization reactions and N-alkylation. For instance, the synthesis of 2-aryl-N-biphenyl benzimidazoles was achieved by starting with O-phenylenediamine and carboxylic acids, followed by N-alkylation . Similarly, 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles were synthesized by cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole . These methods could potentially be adapted for the synthesis of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole."
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole was determined, revealing intermolecular hydrogen bonds . The planarity of the benzimidazole ring system and the arrangement of molecules in the crystal lattice are common features observed . These structural insights are crucial for understanding the molecular conformation and potential interactions of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole."
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions due to their functional groups. The presence of substituents like chloro and trifluoromethyl groups can influence the reactivity and interaction with other molecules. For instance, the restricted rotation around the methylene bridge in some benzimidazole derivatives has been evidenced by NMR and DFT studies . This could affect the chemical behavior of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole" in reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, UV-Vis, FT-IR, and HRMS are used to study these properties . Theoretical calculations, including DFT and TD-DFT methods, help predict and compare the properties of these compounds . The HOMO-LUMO analysis provides information on charge transfer within the molecule, which is important for understanding the electronic properties . The presence of substituents like trifluoromethyl groups can significantly affect the electronic distribution and stability of the molecule .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole derivatives have been synthesized and analyzed using various techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. The studies focus on the structural and spectroscopic properties, offering insights into their geometry and electronic structure (Saral, Özdamar, & Uçar, 2017).
Antimicrobial and Antifungal Activities
- Several studies have synthesized various derivatives of 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, evaluating their potential antimicrobial and antifungal activities. These include investigations into novel compounds with potential antibacterial properties against strains like MSSA and MRSA, and their effects on different cancer cell lines (Pham et al., 2022).
Agricultural Applications
- In agriculture, benzimidazole derivatives, including 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, have been used in formulations like solid lipid nanoparticles and polymeric nanocapsules for the controlled release of fungicides. These formulations offer benefits like improved transfer to the site of action, reduced environmental toxicity, and enhanced stability (Campos et al., 2015).
Inhibition of Enzymes and Biological Activity
- Research on 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole derivatives has shown significant α-glucosidase inhibitory and antioxidant activities. This indicates potential therapeutic applications in managing diseases like diabetes and oxidative stress-related disorders (Menteşe, Yılmaz, & Baltaş, 2020).
Central Nervous System Activity
- Certain derivatives have shown central nervous system depressant action in animal studies, indicating potential for development into sedatives or other neurologically active drugs (Anonymous, 2022).
DNA Topoisomerase Inhibition
- Some 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I, a target for anticancer drugs. These compounds have shown inhibitory effects on certain cancer cell lines, underscoring their potential as antitumor agents (Alpan, Gunes, & Topçu, 2007).
Orientations Futures
The future directions for “1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole” and similar compounds likely involve further exploration of their biological activities and potential applications in medicine. The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2/c16-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)15(17,18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHGYMWKRLXXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)

![N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2503220.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)


![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)



